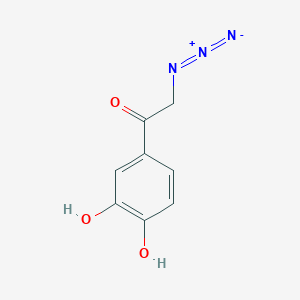
2-Azido-1-(3,4-dihydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Azido-1-(3,4-dihydroxyphenyl)ethanone is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, an azido group at the 2 position, and an ethanone moiety. The presence of both hydroxyl and azido functional groups makes it a versatile intermediate in organic synthesis and a candidate for various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Azido-1-(3,4-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the azidation of 1-(3,4-dihydroxyphenyl)ethanone. The reaction typically employs sodium azide (NaN₃) as the azidating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the azido group.
Industrial Production Methods
Industrial production of 1-(3,4-dihydroxyphenyl)-2-azidoethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Azido-1-(3,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can convert the azido group to an amine.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products
Oxidation: Formation of 3,4-dihydroxyphenylquinone.
Reduction: Formation of 1-(3,4-dihydroxyphenyl)-2-aminoethanone.
Substitution: Formation of substituted ethanone derivatives depending on the nucleophile used.
科学的研究の応用
2-Azido-1-(3,4-dihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and as a building block for specialty chemicals.
作用機序
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-azidoethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the azido group can undergo click chemistry reactions, making it a versatile tool in bioconjugation and drug development. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, influencing cellular pathways and functions.
類似化合物との比較
Similar Compounds
1-(3,4-Dihydroxyphenyl)ethanone: Lacks the azido group, making it less versatile in bioconjugation applications.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains a chloro group instead of an azido group, leading to different reactivity and applications.
3,4-Dihydroxyphenylacetic acid: Has a carboxylic acid group instead of an ethanone moiety, affecting its chemical behavior and applications.
Uniqueness
2-Azido-1-(3,4-dihydroxyphenyl)ethanone is unique due to the presence of both hydroxyl and azido groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications in various fields, making it a valuable compound for research and development.
特性
CAS番号 |
165947-83-1 |
|---|---|
分子式 |
C8H7N3O3 |
分子量 |
193.16 g/mol |
IUPAC名 |
2-azido-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7N3O3/c9-11-10-4-8(14)5-1-2-6(12)7(13)3-5/h1-3,12-13H,4H2 |
InChIキー |
SMTHBLYIAYTTHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CN=[N+]=[N-])O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-](/img/structure/B8666289.png)
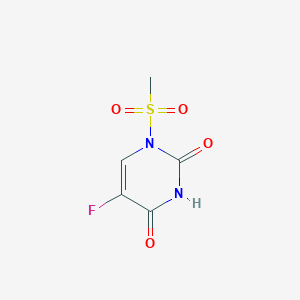

![4-METHYL-2-[3-(4-METHYL-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]-4,5-DIHYDRO-1,3-OXAZOLE](/img/structure/B8666316.png)
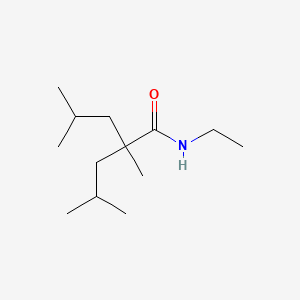

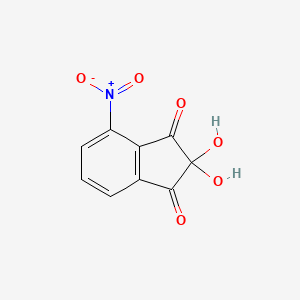

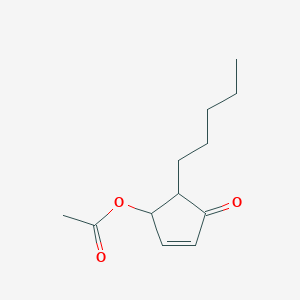
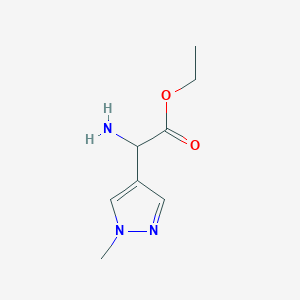
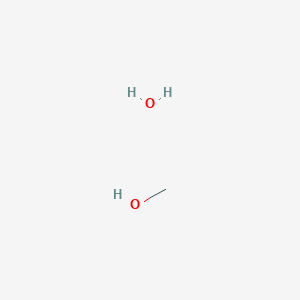
![N-[4-Fluoro-3-(methyloxy)phenyl]-4-piperidinamine](/img/structure/B8666391.png)
![5-Methyl-7-phenyl[1,8]naphthyridin-2-amine](/img/structure/B8666395.png)
![Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8666403.png)
